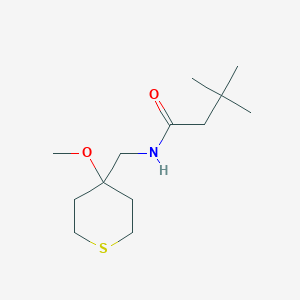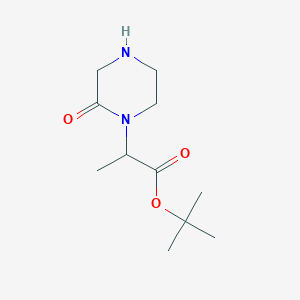![molecular formula C15H17N3S B2439706 methyl 4-methyl-7-(3-methylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl sulfide CAS No. 338416-03-8](/img/structure/B2439706.png)
methyl 4-methyl-7-(3-methylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Properties
- Pyrrolo[2,3-d]pyrimidin-4-ones, related to the queried compound, have been synthesized using environmentally friendly catalysts. These compounds have potential applications in green chemistry due to their synthesis method (Davoodnia, Bakavoli, Moloudi, Khashi, & Tavakoli-Hoseini, 2010).
2. Biological Activity
- N-methyl isomers of pyrrolo[2,3-d]pyrimidin-4-one, structurally related to the queried compound, have been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism, suggesting potential therapeutic applications (Seela, Bussmann, Götze, & Rosemeyer, 1984).
3. Anticancer Potential
- Certain derivatives of pyrrolo[2,3-d]pyrimidines, akin to the compound , have shown potential as antitumor agents. These derivatives inhibit key enzymes in cancer cell growth, making them candidates for further investigation in cancer therapy (Gangjee, Lin, Kisliuk, & McGuire, 2005).
4. Pharmaceutical Development
- Pyrrolo[2,3-d]pyrimidines, closely related to the queried compound, have been identified as G protein-coupled receptor 119 agonists, with applications in glucose homeostasis and potential treatment for type 2 diabetes (Katamreddy et al., 2012).
5. Antimicrobial and Anticonvulsant Applications
- Novel heterocyclic derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized with promising antimicrobial and anticonvulsant properties. These derivatives have potential applications in developing new treatments for bacterial infections and seizure disorders (Severina, Skupa, Voloshchuk, Suleiman, & Georgiyants, 2019).
6. Dye Synthesis and Textile Applications
- Derivatives of thieno[2,3-d]pyrimidine, structurally related to the queried compound, have been used to synthesize chalcone dyes. These dyes have applications in creating various hues for textile fibers, demonstrating the compound's versatility in material science (Ho & Yao, 2013).
Wirkmechanismus
Target of action
Pyrimidine derivatives are known to have a wide range of biological activities. They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .
Mode of action
Pyrimidine derivatives can interact with various targets in the body. For example, some pyrimidine drugs inhibit dihydrofolate reductase (DHFR) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical pathways
The interaction of pyrimidine derivatives with their targets can affect various biochemical pathways. For instance, inhibition of DHFR can stop the synthesis of RNA and DNA, leading to cell death .
Result of action
The molecular and cellular effects of pyrimidine derivatives can also vary. For example, some compounds can induce cell cycle arrest and apoptosis in certain types of cells .
Eigenschaften
IUPAC Name |
4-methyl-7-(3-methylphenyl)-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-10-5-4-6-12(9-10)18-8-7-13-11(2)16-15(19-3)17-14(13)18/h4-6,9H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVIJFGABQNYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC3=C(N=C(N=C32)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate](/img/structure/B2439624.png)

![2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2439628.png)
![Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2439629.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2439630.png)
![N-(4-methoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2439633.png)

![5-bromo-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2439637.png)
![N-[4-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2439638.png)


![2-[3-(1,3-Benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2439642.png)
![Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2439644.png)
